molecular formula C8H7F2NO2 B067086 Methyl 2-Amino-3,4-difluorobenzoate CAS No. 170108-07-3

Methyl 2-Amino-3,4-difluorobenzoate

Cat. No.: B067086
CAS No.: 170108-07-3
M. Wt: 187.14 g/mol
InChI Key: MQSMXRFDHQTFDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Amino-3,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-3,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Oxidized forms of the compound, potentially forming quinones.

    Reduction: Reduced forms, such as amines or alcohols.

    Hydrolysis: 2-Amino-3,4-difluorobenzoic acid.

Scientific Research Applications

Methyl 2-Amino-3,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3,4-difluorobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The fluorine atoms enhance its stability and bioavailability, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Amino-3,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester groups, along with the difluorinated benzene ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-amino-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMXRFDHQTFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627019
Record name Methyl 2-amino-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170108-07-3
Record name Methyl 2-amino-3,4-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170108-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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